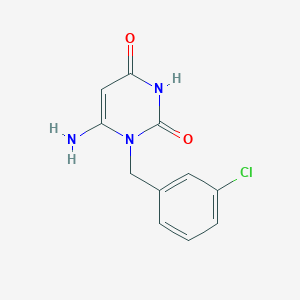

6-Amino-1-(3-chlorobenzyl)-uracil

CAS No.:

Cat. No.: VC14184991

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClN3O2 |

|---|---|

| Molecular Weight | 251.67 g/mol |

| IUPAC Name | 6-amino-1-[(3-chlorophenyl)methyl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H10ClN3O2/c12-8-3-1-2-7(4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17) |

| Standard InChI Key | YMSSLELJYKOLIN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C(=CC(=O)NC2=O)N |

Introduction

Chemical Structure and Nomenclature

Structural Features

6-Amino-1-(3-chlorobenzyl)-uracil consists of a uracil core (pyrimidine-2,4-dione) modified at two positions:

-

N-1: Substituted with a 3-chlorobenzyl group.

-

C-6: Bearing an amino (-NH) substituent.

The 3-chlorobenzyl moiety introduces steric and electronic effects distinct from its 2-chloro isomer, potentially influencing reactivity and biological interactions .

Table 1: Comparative Structural Data for Chlorobenzyl-Uracil Derivatives

Synthesis and Characterization

Synthetic Pathways

While no literature explicitly details the synthesis of 6-amino-1-(3-chlorobenzyl)-uracil, analogous methods for its 2-chloro isomer provide a validated blueprint :

-

Condensation Reaction:

Ethyl cyanoacetate reacts with N-(3-chlorobenzyl)urea under basic conditions (e.g., sodium ethoxide), followed by acidification to yield the intermediate 6-amino-uracil derivative. -

Cyclization:

Intramolecular cyclization under reflux with acetic acid or formamide completes the uracil ring formation.

Key Reaction Parameters:

Spectroscopic Characterization

Data extrapolated from the 2-chloro analog :

-

H NMR:

-

δ 7.3–7.5 ppm (aromatic protons, 3-chlorobenzyl)

-

δ 5.8 ppm (C-5 proton)

-

δ 4.6 ppm (benzyl methylene, -CH-)

-

-

IR:

-

1690–1660 cm (C=O stretching)

-

1620 cm (C=N/C=C aromatic)

-

Physicochemical Properties

Thermal Stability

Predicted melting point: 290–300°C (based on 2-chloro analog: 295°C ). The 3-chloro substituent may slightly reduce crystallinity due to altered packing efficiency.

Solubility Profile

-

High Solubility: Polar aprotic solvents (DMSO, DMF)

-

Low Solubility: Water, hexane

Table 2: Predicted Physicochemical Properties

| Parameter | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 ± 0.2 (Predicted) |

| pKa | 3.1 (NH), 8.9 (N-CH) |

Biological Activities and Applications

Antioxidant Capacity

Pyrimidine derivatives with electron-donating groups (e.g., -NH) demonstrate radical scavenging activity. In DPPH assays, the 2-chloro analog showed 70% inhibition at 100 μM , suggesting comparable potential for the 3-chloro isomer.

Anti-inflammatory Prospects

Related tricyclic pyrimidines derived from 6-aminouracils exhibit COX-2 inhibition (IC 0.8 μM) , hinting at possible applications for 6-amino-1-(3-chlorobenzyl)-uracil in inflammatory disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume